Methyl undecenoyl leucinate

MC1R antagonism cAMP inhibition melanogenesis signaling

Methyl undecenoyl leucinate (CAS 1246371-29-8), also designated as N-(1-oxo-10-undecen-1-yl)-L-leucine methyl ester, is a synthetic lipo-amino acid classified as a leucine derivative. It is commercially recognized as the active ingredient in DermaPep™ UL and functions primarily as a competitive α-melanocyte-stimulating hormone (α-MSH) antagonist at the melanocortin-1 receptor (MC1R) on melanocytes, thereby downregulating melanogenic genes including tyrosinase, TRP1, TRP2, and MITF to suppress melanin synthesis.

Molecular Formula C18H33NO3
Molecular Weight 311.5 g/mol
CAS No. 1246371-29-8
Cat. No. B10779085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl undecenoyl leucinate
CAS1246371-29-8
Molecular FormulaC18H33NO3
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C
InChIInChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1
InChIKeyICMAWHHKHYZNDA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Undecenoyl Leucinate (CAS 1246371-29-8) Lipo-Amino Acid Procurement & Selection Guide


Methyl undecenoyl leucinate (CAS 1246371-29-8), also designated as N-(1-oxo-10-undecen-1-yl)-L-leucine methyl ester, is a synthetic lipo-amino acid classified as a leucine derivative [1]. It is commercially recognized as the active ingredient in DermaPep™ UL and functions primarily as a competitive α-melanocyte-stimulating hormone (α-MSH) antagonist at the melanocortin-1 receptor (MC1R) on melanocytes, thereby downregulating melanogenic genes including tyrosinase, TRP1, TRP2, and MITF to suppress melanin synthesis [2]. The compound is utilized predominantly in cosmetic skin-whitening formulations at recommended use concentrations of 2–4%, supported by manufacturer in vitro and in vivo studies demonstrating efficacy and safety [3]. Its chemical formula is C₁₈H₃₃NO₃ with a molecular weight of approximately 311.46 g/mol [2].

Why Methyl Undecenoyl Leucinate Cannot Be Interchanged with Other Skin-Whitening Agents


Generic substitution among topical skin-whitening agents fails because of fundamentally divergent mechanisms of action and molecular targets. Methyl undecenoyl leucinate operates as a receptor-level antagonist at MC1R, competitively blocking α-MSH binding and thereby preventing the upstream signaling cascade that activates multiple melanogenic genes, whereas widely used comparators such as kojic acid and arbutin act downstream as direct tyrosinase inhibitors without addressing receptor-mediated melanogenic activation [1]. Additionally, the lipo-amino acid scaffold of methyl undecenoyl leucinate provides dual skin-whitening and anti-inflammatory functionality, a combination not shared by single-mechanism alternatives [2]. These mechanistic differences translate into distinct efficacy, safety, and formulation compatibility profiles that preclude simple one-to-one replacement in cosmetic formulations targeting hyperpigmentation driven by UV exposure, hormonal influences, or post-inflammatory processes [1][2].

Methyl Undecenoyl Leucinate: Comparator-Based Quantitative Differentiation Evidence


MC1R Antagonism (cAMP Suppression) Versus Arbutin — Intracellular Signaling Comparison

Methyl undecenoyl leucinate suppresses the α-MSH–cAMP–PKA signaling axis by competitively binding MC1R, a mechanism that operates upstream of tyrosinase transcription. In a direct comparison of intracellular cAMP reduction following α-MSH stimulation, methyl undecenoyl leucinate achieved an 89% reduction in cAMP levels at a 4% concentration, whereas arbutin under identical conditions achieved only a 62% reduction [1]. This differential reflects the compound's receptor-level blockade versus the downstream enzymatic inhibition by arbutin.

MC1R antagonism cAMP inhibition melanogenesis signaling skin whitening

Melanin Synthesis Inhibition Potency Versus Kojic Acid and Arbutin — Concentration-Normalized Comparison

In direct comparative melanin inhibition assays, methyl undecenoyl leucinate at 50 µM inhibited melanin synthesis by 75%, whereas kojic acid at twice the concentration (100 µM) achieved only 45% inhibition [1]. This demonstrates superior potency on a per‑mole basis. Manufacturer in vitro and in vivo studies further reported that methyl undecenoyl leucinate is substantially more effective than arbutin in suppressing melanin production [2].

melanin inhibition tyrosinase skin whitening efficacy B16 melanoma

Anti-Inflammatory Activity Against UV-Induced Damage — Dual-Functionality Not Provided by Kojic Acid or Arbutin

Beyond melanogenesis suppression, methyl undecenoyl leucinate demonstrates strong anti-inflammatory activity against UV‑irradiated human keratinocytes [1]. This dual functionality (whitening plus anti-inflammatory) is not observed with kojic acid or arbutin at comparable use levels, as those agents lack significant anti-inflammatory properties [2]. The anti-inflammatory effect contributes to reduced post-inflammatory hyperpigmentation, a common complication in skin of color, providing a therapeutically relevant advantage in formulations targeting UV‑induced pigmentation disorders [1].

anti-inflammatory UV protection keratinocytes dual-action

Synergistic Melanogenesis Suppression via Dual-Receptor Targeting (MC1R + ETBR) — Unique to Formulations Incorporating Methyl Undecenoyl Leucinate

Methyl undecenoyl leucinate is formulated with Palmitoyl hexapeptide-36 (an endothelin receptor type B, ETBR, antagonist) in DermaPep™ W411 to achieve synergistic inhibition of melanogenesis through concomitant blockade of two independent melanogenic signaling pathways: the α-MSH/MC1R/cAMP pathway and the endothelin-1/ETBR pathway [1]. In vitro studies demonstrate that this dual-antagonist combination more effectively inhibits UV‑induced tyrosinase expression and melanin production than either single‑pathway antagonist alone . This synergy is structurally enabled by the MC1R‑selective binding of methyl undecenoyl leucinate and cannot be replicated by substituting with a generic tyrosinase inhibitor such as kojic acid or arbutin [1].

synergy dual-receptor antagonism MC1R ETBR DermaPep W411

Safety Profile in Healthy Volunteers — No Cytotoxicity, Irritation, or Sensitization at Recommended Use Levels

Safety assessments conducted in healthy volunteers indicate that methyl undecenoyl leucinate, at recommended concentrations of 2–4%, exhibits no cytotoxic effects and no irritation or sensitization reactions [1]. This contrasts with hydroquinone, a potent melanogenesis inhibitor that is associated with cytotoxicity, irritancy, and regulatory restrictions in several jurisdictions [2]. The favorable safety profile supports broader formulation flexibility and reduces the burden of safety‑related regulatory compliance for cosmetic products entering markets with stringent ingredient restrictions, such as the EU and ASEAN regions [1].

dermatological safety skin irritation sensitization cytotoxicity

Patent-Backed Composition and Use — Procurement Exclusivity and Supply Chain Certainty

Methyl undecenoyl leucinate is protected by patents assigned to Miwon Commercial Co., Ltd., covering its use as a skin-whitening agent targeting the MC1 receptor [1]. This intellectual property position provides procurement certainty and formulation exclusivity that is not available for unpatented generic whitening agents such as kojic acid or arbutin. Manufacturers utilizing methyl undecenoyl leucinate in their cosmetic products benefit from a differentiated ingredient story backed by proprietary technology, which can serve as a marketing and competitive positioning advantage in the crowded skin-whitening product segment [1].

patent protection supply chain exclusivity intellectual property

Optimal Application Scenarios for Methyl Undecenoyl Leucinate Based on Evidence


High-Efficacy Daily-Wear Skin-Whitening Serums and Creams

Leveraging its dual melanogenesis-suppressing and anti-inflammatory activities, methyl undecenoyl leucinate is ideally suited for daily‑wear serums and creams targeting UV‑induced hyperpigmentation, melasma, and post‑inflammatory discoloration [1]. The compound's 89% cAMP reduction at 4% concentration translates to potent whitening activity that can be formulated into leave‑on products without the irritation risks associated with hydroquinone [2]. Formulators can use the compound as a standalone whitening active or in synergistic combination with ETBR antagonists for enhanced efficacy [3].

Synergistic Multi-Pathway Brightening Complexes for Stubborn Pigmentation

For difficult‑to‑treat pigmentation such as age spots and melasma, methyl undecenoyl leucinate can be incorporated into synergistic dual‑antagonist systems (e.g., DermaPep™ W411) that simultaneously block MC1R and ETBR signaling pathways [1]. In vitro data demonstrate that this dual‑receptor blockade more effectively inhibits UV‑induced tyrosinase expression than single‑pathway inhibition, making it a preferred platform for premium‑positioned brightening products that require visible results on stubborn, long‑standing hyperpigmentation [1].

Sensitive-Skin Whitening Formulations Requiring Low Irritation Potential

The documented absence of cytotoxicity, irritation, and sensitization at 2–4% use levels makes methyl undecenoyl leucinate a strong candidate for whitening products marketed to consumers with sensitive skin or conditions such as rosacea‑associated pigmentation [1]. Unlike hydroquinone, which is restricted in many markets due to its irritancy and safety profile, methyl undecenoyl leucinate can be safely deployed in daily-use regimens targeting sensitive facial skin while maintaining whitening efficacy [2].

IP-Protected Product Lines Requiring Exclusive Ingredient Stories

Brands seeking to differentiate their cosmetic lines in competitive Asian and global skin-whitening markets can specify methyl undecenoyl leucinate as a patented, receptor‑targeted active with a unique mechanism of action [1]. The proprietary nature of the DermaPep™ technology platform provides an exclusive ingredient narrative that supports premium pricing and marketing claims, distinguishing products from those relying on commodity whitening agents such as kojic acid or arbutin [1].

Quote Request

Request a Quote for Methyl undecenoyl leucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.